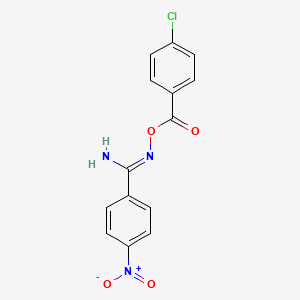
N'-(4-Chlorobenzoyloxy)-4-nitrobenzimidamide
Vue d'ensemble
Description
“N’-(4-Chlorobenzoyloxy)-4-nitrobenzimidamide” is a complex organic compound. It contains a benzimidamide core, which is a common structure in many pharmaceutical drugs due to its ability to bind to various biological targets. The compound also has a nitro group (-NO2), which is a strong electron-withdrawing group, and a chlorobenzoyloxy group, which could potentially participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzimidamide core, the nitro group, and the chlorobenzoyloxy group. These functional groups would significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The nitro group and the chlorobenzoyloxy group in the compound are likely to be reactive. The nitro group could undergo reduction reactions to form amines, while the chlorobenzoyloxy group could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group could increase the compound’s polarity and affect its solubility in various solvents .Applications De Recherche Scientifique
-
Methyl 5-(4-Chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate
- Scientific Field : Organic Chemistry
- Application Summary : This compound is synthesized for its potential pharmacological relevance .
- Methods of Application : The compound was synthesized by the reaction of phenyl hydrazine, dimethyl acetylenedicarboxylate and 4-chlorobenzoyl chloride in dichloromethane under reflux .
- Results or Outcomes : The structure of the target compound was confirmed by modern spectroscopic and analytical techniques and a single crystal X-ray diffraction analysis .
-
Ethyl N-(1-(4-Chlorobenzoyloxy)-2,2,2-Trichloroethyl)carbamate
- Scientific Field : Organic Chemistry
- Application Summary : This compound is part of a collection of rare and unique chemicals provided for early discovery researchers .
- Methods of Application : Specific methods of application or experimental procedures are not provided .
- Results or Outcomes : The compound is provided as-is, with the buyer assuming responsibility to confirm product identity and/or purity .
-
Ethyl N-(1-(4-Chlorobenzoyloxy)-2,2,2-Trichloroethyl)carbamate
- Scientific Field : Organic Chemistry
- Application Summary : This compound is part of a collection of rare and unique chemicals provided for early discovery researchers .
- Methods of Application : Specific methods of application or experimental procedures are not provided .
- Results or Outcomes : The compound is provided as-is, with the buyer assuming responsibility to confirm product identity and/or purity .
-
Butyl N-(1-(4-Chlorobenzoyloxy)-2,2,2-Trichloroethyl)carbamate
- Scientific Field : Organic Chemistry
- Application Summary : This compound is part of a collection of rare and unique chemicals provided for early discovery researchers .
- Methods of Application : Specific methods of application or experimental procedures are not provided .
- Results or Outcomes : The compound is provided as-is, with the buyer assuming responsibility to confirm product identity and/or purity .
-
Ethyl N-(1-(4-Chlorobenzoyloxy)-2,2,2-Trichloroethyl)carbamate
- Scientific Field : Organic Chemistry
- Application Summary : This compound is part of a collection of rare and unique chemicals provided for early discovery researchers .
- Methods of Application : Specific methods of application or experimental procedures are not provided .
- Results or Outcomes : The compound is provided as-is, with the buyer assuming responsibility to confirm product identity and/or purity .
-
Butyl N-(1-(4-Chlorobenzoyloxy)-2,2,2-Trichloroethyl)carbamate
- Scientific Field : Organic Chemistry
- Application Summary : This compound is part of a collection of rare and unique chemicals provided for early discovery researchers .
- Methods of Application : Specific methods of application or experimental procedures are not provided .
- Results or Outcomes : The compound is provided as-is, with the buyer assuming responsibility to confirm product identity and/or purity .
Orientations Futures
Propriétés
IUPAC Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 4-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O4/c15-11-5-1-10(2-6-11)14(19)22-17-13(16)9-3-7-12(8-4-9)18(20)21/h1-8H,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCUMRVHBCEURX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NOC(=O)C2=CC=C(C=C2)Cl)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/OC(=O)C2=CC=C(C=C2)Cl)/N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-Chlorobenzoyloxy)-4-nitrobenzimidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-2-[3-(1H-pyrrol-1-yl)phenyl]-1,3-thiazole-5-carbohydrazide](/img/structure/B1596707.png)
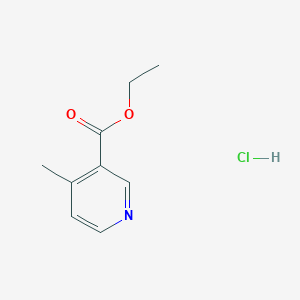
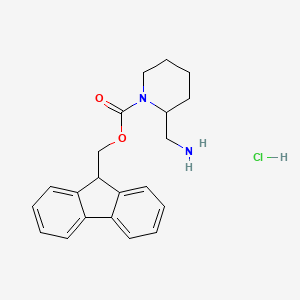
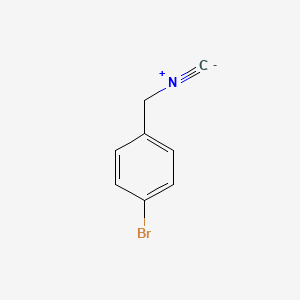
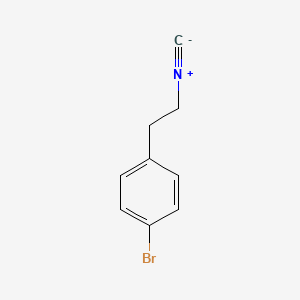
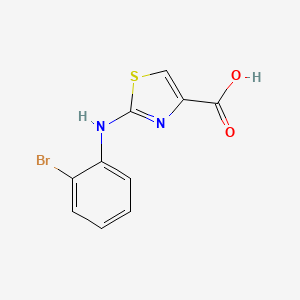
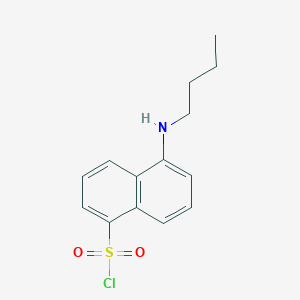

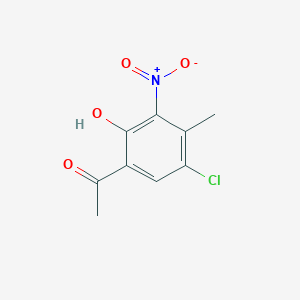
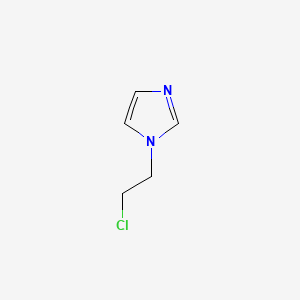
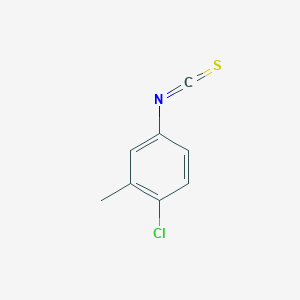
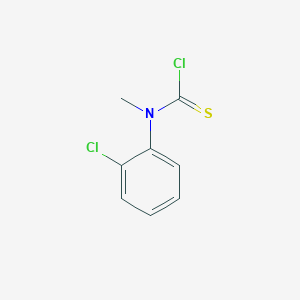

![2-Ethoxy-5-[(morpholine-4-carbonyl)-amino]-benzenesulfonyl chloride](/img/structure/B1596728.png)